
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione is a synthetic organic compound known for its unique structure and properties This compound is characterized by its four methyl groups attached to a tetroxane ring, making it a highly branched and stable molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diketone with a suitable oxidizing agent to form the tetroxane ring. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the formation of active intermediates that interact with target molecules. These interactions can result in various biological or chemical effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar branched structure but lacking the tetroxane ring.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Another tetroxane compound with different substituents.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A naphthalene derivative with a similar level of methyl substitution.
Uniqueness
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione is unique due to its specific tetroxane ring structure and the positioning of its methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
35551-08-7 |
|---|---|
Molekularformel |
C10H16O6 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
7,7,10,10-tetramethyl-1,2,5,6-tetraoxecane-3,4-dione |
InChI |
InChI=1S/C10H16O6/c1-9(2)5-6-10(3,4)16-14-8(12)7(11)13-15-9/h5-6H2,1-4H3 |
InChI-Schlüssel |
BWGQHKKZVWSHEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(OOC(=O)C(=O)OO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


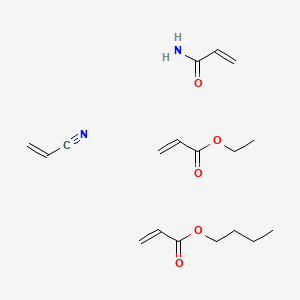
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
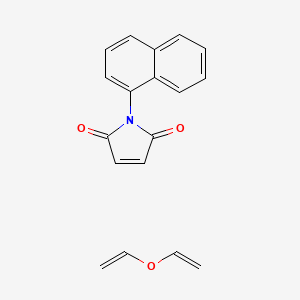
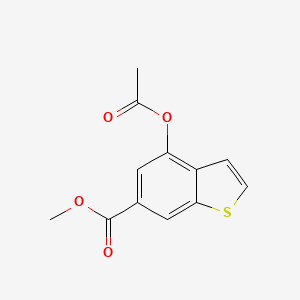
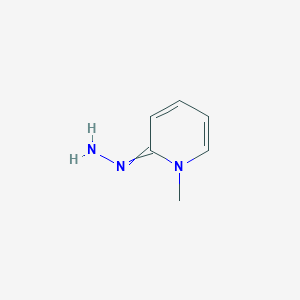

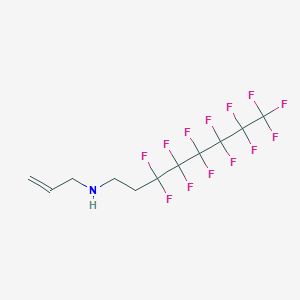

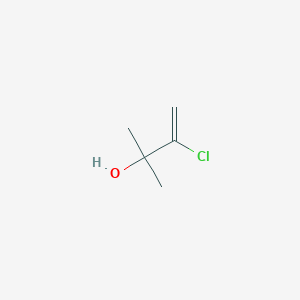

![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)


